molecular formula C17H14BrN3OS B375033 4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide

4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide

Cat. No.: B375033
M. Wt: 388.3g/mol
InChI Key: BQOVVEJDXLCQPF-UHFFFAOYSA-N
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Description

4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a bromophenyl group, and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromophenyl 3,5-dimethyl-1-(3-pyridinylcarbonyl)-1H-pyrazol-4-yl sulfide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3g/mol

IUPAC Name

[4-(4-bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H14BrN3OS/c1-11-16(23-15-7-5-14(18)6-8-15)12(2)21(20-11)17(22)13-4-3-9-19-10-13/h3-10H,1-2H3

InChI Key

BQOVVEJDXLCQPF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=C(C=C3)Br

Origin of Product

United States

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